53BP1 Selectivity Over Kme Reader Proteins
UNC2170 (the free base of the trifluoroacetate salt) exhibits an IC50 of 29 ± 7.4 µM against the 53BP1 tandem tudor domain in an AlphaScreen assay, while all nine comparator methyl-lysine (Kme) reader proteins—CBX7, JARID1A, PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3, and MBTD1—show no inhibition up to the maximum tested concentration of 500 µM, yielding a selectivity window of ≥17‑fold [1]. This quantitative selectivity profile is not available for generic or uncharacterized benzamide analogs, making the validated compound the only choice for experiments requiring on-target 53BP1 modulation.
| Evidence Dimension | 53BP1 binding inhibition (IC50, AlphaScreen) |
|---|---|
| Target Compound Data | IC50 = 29 ± 7.4 µM (53BP1) |
| Comparator Or Baseline | Nine Kme reader proteins: IC50 > 500 µM (CBX7, JARID1A, PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3, MBTD1) |
| Quantified Difference | ≥17-fold selectivity for 53BP1 |
| Conditions | AlphaScreen bead-based proximity assay; 53BP1 tandem tudor domain; compounds tested up to 500 µM; ITC validation (Kd = 22 ± 2.5 µM) |
Why This Matters
A selectivity window of at least 17-fold over a panel of structurally and functionally diverse Kme readers ensures that phenotypic effects can be confidently attributed to 53BP1 antagonism, a criterion essential for chemical probe qualification and procurement decisions.
- [1] Perfetti MT, Baughman BM, Dickson BM, et al. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1. ACS Chem Biol. 2015;10(4):1072-1081. doi:10.1021/cb500956g. View Source
